molecular formula C24H20BrN3O4 B11943371 4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate CAS No. 881659-42-3

4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate

Cat. No.: B11943371
CAS No.: 881659-42-3
M. Wt: 494.3 g/mol
InChI Key: IXOLIJDVDXNTJA-VULFUBBASA-N
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Description

4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate is a complex organic compound with a molecular formula of C30H29BrN4O6. This compound is notable for its unique structure, which includes a bromine atom, a hydrazone group, and a methylbenzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate typically involves multiple steps. One common method includes the reaction of 4-bromo-2-formylphenyl 4-methylbenzoate with 2-toluidine to form an intermediate Schiff base. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

the general principles of organic synthesis, such as maintaining anhydrous conditions and using appropriate solvents, would apply .

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Potential use in studying enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which may inhibit certain enzymes. Additionally, the compound’s structure allows it to interact with biological membranes, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate
  • 4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-ethoxybenzoate
  • 4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-chlorobenzoate

Uniqueness

What sets 4-bromo-2-((E)-{[oxo(2-toluidino)acetyl]hydrazono}methyl)phenyl 4-methylbenzoate apart from its similar compounds is its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the methylbenzoate ester group provides unique chemical properties that can be exploited in various research applications.

Properties

CAS No.

881659-42-3

Molecular Formula

C24H20BrN3O4

Molecular Weight

494.3 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 4-methylbenzoate

InChI

InChI=1S/C24H20BrN3O4/c1-15-7-9-17(10-8-15)24(31)32-21-12-11-19(25)13-18(21)14-26-28-23(30)22(29)27-20-6-4-3-5-16(20)2/h3-14H,1-2H3,(H,27,29)(H,28,30)/b26-14+

InChI Key

IXOLIJDVDXNTJA-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C(=O)NC3=CC=CC=C3C

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C(=O)NC3=CC=CC=C3C

Origin of Product

United States

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